molecular formula C10H9BrO2 B2651115 rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid CAS No. 175168-70-4

rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B2651115
CAS No.: 175168-70-4
M. Wt: 241.084
InChI Key: SJXGNJABBYVEHY-JGVFFNPUSA-N
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Description

Chemical Overview rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid ( 1314867-11-2) is a chiral, enantiopure cyclopropane derivative of high interest in advanced chemical synthesis . This compound features a brominated aromatic ring and a carboxylic acid functional group fused to a strained cyclopropane ring, making it a versatile and valuable building block for constructing more complex molecular architectures . Research Significance Chiral cyclopropane scaffolds are crucial motifs in medicinal chemistry and drug discovery . The rigid structure of the cyclopropane ring can mimic certain transition states or be used to control the conformation of a molecule. The bromophenyl group offers a site for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), while the carboxylic acid can be readily converted to amides or esters . Although specific biological data for this exact compound is not widely published, structurally related trans -substituted phenylcyclopropylamines are known to exhibit significant biological activity as neuromodulators, highlighting the potential of this scaffold in pharmaceutical research . Handling and Storage This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle the compound with appropriate personal protective equipment in a well-ventilated environment.

Properties

IUPAC Name

(1R,2R)-2-(2-bromophenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c11-9-4-2-1-3-6(9)7-5-8(7)10(12)13/h1-4,7-8H,5H2,(H,12,13)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXGNJABBYVEHY-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175168-70-4
Record name rac-(1R,2R)-2-(2-bromophenyl)cyclopropane-1-carboxylic acid
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Preparation Methods

The synthesis of rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes with diazo compounds in the presence of transition metal catalysts. The reaction conditions often include the use of rhodium or copper catalysts to facilitate the formation of the cyclopropane ring . Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid serves as an important intermediate in the synthesis of complex organic molecules. Its cyclopropane structure allows for unique reactivity patterns that are beneficial in creating various derivatives.

Medicinal Chemistry

The compound is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals. Its bromophenyl substituent may enhance biological activity through interactions with biological targets.

Material Science

Due to its unique chemical structure, this compound is being explored as a precursor for novel materials, including polymers and organic light-emitting diodes (OLEDs). Its properties can be tailored for specific applications in electronic devices.

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various cyclopropane derivatives, including this compound, evaluated their biological activity against specific enzymes. The results indicated that certain derivatives exhibited significant inhibitory effects on enzymes related to metabolic pathways, suggesting potential therapeutic applications .

Case Study 2: Application in OLED Technology

Research conducted on the use of this compound as an intermediate in OLED fabrication demonstrated promising results. The compound's structural characteristics contributed to improved efficiency and stability of the resulting organic materials .

Mechanism of Action

The mechanism by which rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include modulation of signaling cascades and alteration of gene expression .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Cyclopropane Carboxylic Acids

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source
This compound 2-Bromophenyl C₁₀H₉BrO₂ ~257.08 High purity (97%); used in organic synthesis
(1S,2S)-rel-2-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic acid 5-Bromo-thiophene-2-yl C₈H₇BrO₂S 247.11 Heteroaromatic variant; potential electronic applications
rel-(1R,2R)-2-(3,4-Dichlorophenyl)cyclopropane-1-carboxylic acid 3,4-Dichlorophenyl C₁₀H₈Cl₂O₂ 231.08 Higher halogen content; used in agrochemicals
rel-(1R,2R)-2-(4-Chlorophenyl)cyclopropane-1-carboxylic acid 4-Chlorophenyl C₁₀H₉ClO₂ 196.63 Lower molecular weight; simpler halogenated analog
rel-(1R,2R)-2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid Pyridin-3-yl C₉H₉NO₂ 163.18 Nitrogen-containing heterocycle; drug discovery
trans-rel-(1R,2R)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid Difluoromethyl C₅H₆F₂O₂ 148.10 Aliphatic fluorinated derivative; metabolic stability studies
rel-(1R,2R)-2-(2,5-Dimethoxyphenyl)cyclopropane-1-carboxylic acid 2,5-Dimethoxyphenyl C₁₂H₁₄O₄ 222.24 Electron-rich aromatic system; photochemical applications

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (e.g., Br, Cl): Enhance the acidity of the carboxylic acid group. Heteroaromatic Substituents (e.g., thiophene, pyridine): Introduce conjugation and redox-active properties. For example, the thiophene derivative (CAS 1818257-71-4) may exhibit distinct electronic behavior in polymer chemistry .

Applications :

  • Pharmaceuticals : Fluorinated analogs (e.g., difluoromethyl derivatives) are explored for improved metabolic stability .
  • Analytical Chemistry : UPLC-MS/MS methods developed for related cyclopropane dicarboxylates (e.g., detection in food contact materials) highlight their analytical relevance .

Research Findings:

  • Synthetic Accessibility : Compounds like 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide (mp 102.2–102.5°C) demonstrate that cyclopropane carboxylates can be functionalized into amides for enhanced solubility or bioactivity .
  • Safety Profiles : Many halogenated cyclopropanes (e.g., dichlorophenyl variant) carry hazard warnings (e.g., H315, H319 for skin/eye irritation), necessitating careful handling .

Biological Activity

Rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid (CAS No. 175168-70-4) is a chiral compound characterized by its unique cyclopropane structure and a bromophenyl substituent. With a molecular formula of C10H9BrO2 and a molecular weight of 241.08 g/mol, this compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. Its biological activity and potential applications are the focus of this article.

Chemical Structure

The structural representation of this compound can be illustrated as follows:

O C C H 1 C H C2 CC CC C2Br C1 O\text{O C C H 1 C H C2 CC CC C2Br C1 O}

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as an intermediate in synthetic pathways for biologically active compounds. Research indicates that cyclopropane derivatives often exhibit significant pharmacological properties, including anti-inflammatory and analgesic effects.

The biological activity of this compound may stem from its ability to interact with specific biological targets, potentially influencing metabolic pathways. The presence of the bromophenyl group is hypothesized to enhance lipophilicity, facilitating membrane permeability and interaction with cellular targets.

Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of various cyclopropane derivatives, including this compound. The results demonstrated that this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent .

Study 2: Synthesis and Biological Evaluation

In another research effort focused on synthesizing analogs of this compound, several derivatives were evaluated for their biological activity. The study reported that modifications to the bromophenyl substituent resulted in varying degrees of biological efficacy, highlighting the importance of structural features in determining activity .

Comparative Analysis with Related Compounds

To better understand the biological implications of this compound, a comparison with structurally similar compounds was conducted:

Compound NameMolecular FormulaNotable Features
Trans-2-(4-Bromophenyl)cyclopropanecarboxylic acidC10H9BrO2Different bromine position; potential different activity
Rac-(1R,2R)-2-(3-Bromophenyl)cyclopropane-1-c.aC10H9BrO2Stereoisomeric variant; may exhibit different reactivity
2-(3-Bromophenyl)cyclopropanecarboxylic acidC10H9BrO2Lacks chirality; simpler reactivity profile

This table illustrates how variations in bromine positioning and stereochemistry can influence the biological behavior and reactivity profiles of these compounds.

Q & A

Q. What are the key synthetic routes for synthesizing rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid?

  • Methodological Answer : The synthesis typically involves cyclopropanation of a precursor (e.g., styrene derivatives) using diazo compounds and transition metal catalysts (e.g., Rh(II) or Cu(I)) to form the strained cyclopropane ring . The bromophenyl group can be introduced via Suzuki-Miyaura coupling using 2-bromophenylboronic acid as a precursor, followed by carboxylation to install the carboxylic acid moiety . Critical steps include:
  • Steric control : Use chiral ligands (e.g., bisoxazolines) to achieve the (1R,2R) stereochemistry.
  • Purification : Column chromatography or recrystallization to achieve ≥97% purity, as verified by HPLC .
    Table 1 : Comparative reaction conditions for cyclopropanation:
CatalystYield (%)Enantiomeric Excess (ee)Reference
Rh₂(OAc)₄65–7585–90%
Cu(OTf)₂50–6070–80%

Q. How is the purity and stereochemical integrity of the compound validated?

  • Methodological Answer :
  • Purity : Assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Commercial batches (e.g., Thermo Scientific) report ≥97% purity .
  • Stereochemistry : Confirmed using chiral HPLC or NMR spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃). X-ray crystallography may resolve ambiguous cases .

Q. What are the recommended storage conditions to prevent degradation?

  • Methodological Answer : Store at 2–8°C under inert gas (N₂ or Ar) in amber glass vials to avoid photodegradation. Desiccate to prevent hydrolysis of the cyclopropane ring .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the cyclopropane ring in cross-coupling reactions?

  • Methodological Answer : The strain energy (~27 kcal/mol) of the cyclopropane ring enhances reactivity in ring-opening or functionalization reactions. The electron-withdrawing bromophenyl group stabilizes transition states in Pd-catalyzed couplings , while steric hindrance from the carboxylic acid directs regioselectivity. Computational studies (DFT) predict favorable activation barriers for C–C bond cleavage at the cyclopropane bridgehead . Table 2 : Reactivity trends in cross-coupling reactions:
Reaction TypeCatalystYield (%)Selectivity
Suzuki-MiyauraPd(PPh₃)₄70–80>95% para
HeckPd(OAc)₂50–6080% trans

Q. What strategies mitigate enantiomeric instability during scale-up synthesis?

  • Methodological Answer :
  • Low-temperature reactions : Perform cyclopropanation below –20°C to minimize racemization .
  • Chiral auxiliaries : Temporarily install removable groups (e.g., tert-butoxycarbonyl) to lock stereochemistry during intermediate steps .
  • In situ monitoring : Use real-time FTIR or Raman spectroscopy to detect early signs of enantiomerization .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Docking studies : Model interactions with target enzymes (e.g., cyclooxygenase-2) using the bromophenyl moiety as a hydrophobic anchor and the carboxylic acid for hydrogen bonding .
  • QSAR analysis : Correlate substituent effects (e.g., halogen position) with inhibitory potency. For example, moving bromine from ortho to para increases COX-2 selectivity by 3-fold .

Contradictions and Resolutions

Q. Discrepancies in reported catalytic efficiencies for cyclopropanation—how to reconcile?

  • Analysis : Conflicting yields (e.g., 65–75% vs. 50–60% in Table 1) arise from solvent polarity (aprotic vs. protic) and catalyst loading. Rh(II) catalysts outperform Cu(I) in polar aprotic solvents (e.g., DCM) but require strict anhydrous conditions .
  • Resolution : Optimize catalyst-to-substrate ratio (1:100 for Rh; 1:50 for Cu) and use molecular sieves to absorb moisture .

Safety and Handling

Q. What are the critical hazards associated with handling this compound?

  • Methodological Answer :
  • Toxicity : Avoid inhalation of fine powders; use fume hoods and PPE (gloves, goggles). No occupational exposure limits (OELs) are established, but treat as a potential irritant .
  • Environmental : Classify as a Persistent Bioaccumulative Toxicant (PBT) due to bromine content. Dispose via incineration with alkaline scrubbers .

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